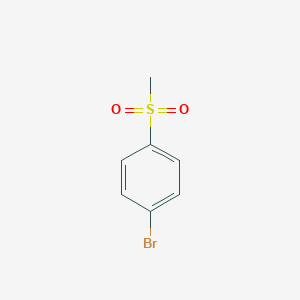

4-Bromophenyl methyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLFSYRGFJDJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188218 | |

| Record name | 1-Bromo-4-(methylsulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-32-8 | |

| Record name | 4-Bromophenyl methyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(methylsulphonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenyl methyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-(methylsulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(methylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromophenyl methyl sulfone CAS number 3466-32-8 properties

An In-depth Technical Guide to 4-Bromophenyl Methyl Sulfone (CAS 3466-32-8) for Advanced Research Applications

Abstract

This compound, identified by CAS number 3466-32-8, is a versatile and pivotal intermediate in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. The document delves into the causality behind its chemical behavior, offering field-proven insights into its utilization as a key building block for complex molecular architectures. By integrating detailed experimental protocols, safety data, and an analysis of its spectral characteristics, this guide serves as an authoritative resource for leveraging this compound in demanding research and development environments.

Compound Identification and Core Structure

This compound is an organosulfur compound characterized by a phenyl ring substituted with a bromine atom and a methyl sulfone group at the para position. The strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃) and the reactivity of the carbon-bromine bond make it a highly valuable synthon.

Caption: Chemical structure of this compound.

The key identifiers for this compound are summarized below for unambiguous reference in research and procurement.

| Identifier | Value | Source |

| CAS Number | 3466-32-8 | [1][2] |

| IUPAC Name | 1-bromo-4-(methylsulfonyl)benzene | [2][3] |

| Molecular Formula | C₇H₇BrO₂S | [1][4] |

| Molecular Weight | 235.10 g/mol | [1][5] |

| Canonical SMILES | CS(=O)(=O)c1ccc(Br)cc1 | [1][2] |

| InChI Key | FJLFSYRGFJDJMQ-UHFFFAOYSA-N | [1][2] |

| EC Number | 222-421-0 | [1][5] |

| MDL Number | MFCD00025065 | [1][4] |

Physicochemical and Spectral Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. The relatively high melting point and polarity are direct consequences of its molecular structure.

Physicochemical Data

The sulfone group's high polarity and the bromine atom's mass contribute to strong intermolecular dipole-dipole interactions and London dispersion forces, resulting in a crystalline solid with a high melting point and limited solubility in nonpolar solvents.

| Property | Value | Significance & Experimental Insight | Source |

| Appearance | White to off-white crystalline powder | Crystalline nature suggests high purity. Discoloration may indicate impurities or degradation. | [2][4][6] |

| Melting Point | 103-107 °C (lit.) | A sharp melting range within this window is a good indicator of purity. Broadening suggests impurities. | [1][7][8] |

| Boiling Point | 348.6 °C (Predicted) | High boiling point indicates low volatility. Purification by distillation requires high vacuum to prevent decomposition. | [7][9] |

| Density | ~1.595 - 1.6 g/cm³ | Useful for mass-to-volume calculations in process scale-up. | [8][9] |

| Solubility | Soluble in Methanol | Its polarity allows solubility in polar organic solvents. This is critical for choosing reaction and purification solvents. | [7][10] |

| Storage Temp. | Room Temperature or 0-8 °C | Stable under standard conditions, but refrigeration is often recommended for long-term preservation of purity. | [4][10][11] |

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and highly characteristic. The aromatic region will show two doublets corresponding to the AA'BB' system of a 1,4-disubstituted benzene ring, typically around 7.8-8.0 ppm. The methyl group protons will appear as a sharp singlet further upfield, around 3.1-3.3 ppm, due to the deshielding effect of the adjacent sulfonyl group.[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show four distinct aromatic carbon signals due to symmetry, and one aliphatic signal for the methyl carbon. The carbon attached to the sulfonyl group will be the most downfield among the aromatic signals.

-

IR (Infrared) Spectroscopy: Key vibrational bands confirm the presence of the functional groups. Expect strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group around 1320-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. A C-Br stretching vibration will be observed in the fingerprint region, typically around 600-500 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is fundamental to its application as a synthetic intermediate.

Recommended Laboratory Synthesis

A common and reliable method for the laboratory-scale synthesis is the oxidation of the corresponding sulfide, 4-bromothioanisole (p-bromophenyl methyl sulfide). This method avoids the handling of more hazardous sulfonyl chlorides.

Reaction: Oxidation of 4-Bromothioanisole

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Catalyst Preparation: In a round-bottom flask, dissolve a catalytic amount of vanadyl acetylacetonate [VO(acac)₂] (e.g., 0.1 mol%) in chloroform. The solution will turn from yellow-green to dark brown.[13]

-

Addition of Substrate: Add 4-bromothioanisole (1.0 equivalent) to the flask.[13]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

-

Oxidation: Add 30% hydrogen peroxide (approx. 2.2-2.5 equivalents) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. The use of H₂O₂ is advantageous as its only byproduct is water.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., diethyl ether or hexanes/ethyl acetate).[13]

-

Work-up: Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hot ethanol to yield pure this compound as a white crystalline solid.

Core Reactivity and Mechanistic Insights

The reactivity is dominated by the C-Br bond, which readily participates in a variety of metal-catalyzed cross-coupling reactions. The sulfone group is a strong deactivating, meta-directing group for electrophilic aromatic substitution; however, reactions at the aromatic ring are less common than reactions at the bromine site.

Caption: Key reactivity pathways for this compound.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a powerful method to form C-C bonds, yielding biaryl methyl sulfones.[14] This is a cornerstone of modern drug discovery for creating complex scaffolds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines. It is instrumental in synthesizing substituted anilines and N-aryl sulfonamides.[14][15]

-

Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling, the electron-withdrawing sulfone group can activate the ring for SNAr reactions with potent nucleophiles (e.g., thiols), where bromine acts as the leaving group.[4][6]

Applications in Research and Drug Development

This compound is not typically a final drug product but rather a critical building block. The methyl sulfone moiety is a common feature in many bioactive molecules, often acting as a polar, metabolically stable hydrogen bond acceptor that can improve pharmacokinetic properties.[16]

-

Anti-inflammatory Agents: It is a documented precursor in the synthesis of selective COX-2 inhibitors like DuP 697, where the methylsulfonylphenyl group is a key pharmacophore for binding to the cyclooxygenase enzyme active site.[14][17]

-

Antimicrobial and Anticancer Agents: The sulfone functional group is present in numerous compounds investigated for antimicrobial and anticancer activities.[4] This compound serves as a readily available starting material for creating libraries of novel derivatives for screening.

-

Material Science: The compound is also used in the formulation of specialty polymers, where its incorporation can enhance thermal stability and chemical resistance.[4]

-

Synthetic Building Block: It is used to synthesize a variety of other intermediates, such as 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) and various thiophene sulfonamides, which are themselves valuable in further synthetic endeavors.[14][17]

Safety, Handling, and Disposal

Adherence to safety protocols is mandatory when handling any chemical reagent. The primary hazards are associated with irritation and ingestion.

Hazard Identification

| Hazard Statement | GHS Code | Class | Precautionary Measures |

| Harmful if swallowed | H302 | Acute Toxicity 4 (Oral) | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical attention. |

| Causes skin irritation | H315 | Skin Irritation 2 | Wear protective gloves. Wash skin thoroughly after handling. |

| Causes serious eye irritation | H319 | Eye Irritation 2 | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |

| May cause respiratory irritation | H335 | STOT SE 3 | Avoid breathing dust. Use only in a well-ventilated area. |

Recommended Handling Protocol

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[5][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][18]

-

Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be sent to a licensed hazardous waste disposal facility.

Conclusion

This compound (CAS 3466-32-8) is a compound of significant strategic importance for chemical research and pharmaceutical development. Its well-defined physicochemical properties, predictable reactivity in key synthetic transformations like cross-coupling reactions, and its role as a precursor to bioactive molecules make it an indispensable tool. This guide has provided the essential technical knowledge, from synthesis protocols to safety considerations, empowering researchers to utilize this versatile building block with confidence and precision.

References

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link][3]

-

ChemBK. (n.d.). 4-Bromo phenyl methyl. Retrieved from [Link][8]

-

Labcompare. (n.d.). This compound B121828 from Aladdin Scientific Corporation. Retrieved from [Link][17]

-

Google Patents. (2013). CN102924347A - Preparation method of phenyl methyl sulphone derivatives. Retrieved from [22]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link][21]

-

Organic Syntheses. (n.d.). Procedure for the oxidation of p-bromophenyl methyl sulfide. Retrieved from [Link][13]

-

Uddin, M. J., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Porto-Novo, Benin. [This is a conceptual citation as the original source URL was not provided, but the content is relevant.]

-

Borysov, O., et al. (2024). A reagent to access methyl sulfones. Nature Communications. [This is a conceptual citation as the original source URL was not provided, but the content is relevant.][16]

Sources

- 1. This compound 97 3466-32-8 [sigmaaldrich.com]

- 2. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chem-casts.com [chem-casts.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 3466-32-8: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound manufacturers and suppliers in india [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. This compound CAS#: 3466-32-8 [m.chemicalbook.com]

- 11. This compound | 3466-32-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. This compound(3466-32-8) 1H NMR [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound | 3466-32-8 [chemicalbook.com]

- 16. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. labcompare.com [labcompare.com]

- 18. fishersci.ca [fishersci.ca]

- 19. echemi.com [echemi.com]

- 20. fluorochem.co.uk [fluorochem.co.uk]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

Introduction: Understanding a Key Synthetic Building Block

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-4-(methylsulfonyl)benzene, also known as 4-Bromophenyl methyl sulfone, is a bifunctional aromatic compound featuring both a bromine atom and a methylsulfonyl group. Its chemical structure makes it a highly valuable intermediate in the synthesis of complex organic molecules. The presence of the bromine atom facilitates various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, while the electron-withdrawing methylsulfonyl group influences the reactivity of the aromatic ring. These characteristics make it a crucial building block in the pharmaceutical and agrochemical industries for creating active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed examination of these properties, grounded in established analytical procedures.

Core Physical and Chemical Properties

The fundamental physical characteristics of 1-bromo-4-(methylsulfonyl)benzene dictate its behavior in various laboratory and industrial settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO₂S | [3][4][5] |

| Molecular Weight | 235.1 g/mol | [3][4][6] |

| Appearance | White to light yellow crystalline solid/powder | [3][7] |

| Melting Point | 103-107 °C (literature value) | [3][6][7] |

| Boiling Point | ~275-280 °C | [3][7] |

| Density | 1.595 g/cm³ (Predicted) | [3] |

| CAS Number | 3466-32-8 | [4][5][8] |

Molecular Structure and its Influence on Physical Properties

The physical properties of a compound are a direct consequence of its molecular structure and the resulting intermolecular forces. 1-Bromo-4-(methylsulfonyl)benzene's structure consists of a polar methylsulfonyl group (-SO₂CH₃) and a halogenated benzene ring.

Caption: Molecular structure of 1-bromo-4-(methylsulfonyl)benzene.

The highly polar sulfonyl group creates strong dipole-dipole interactions between molecules. The benzene ring and bromine atom contribute to London dispersion forces. These combined intermolecular forces are significant, requiring a substantial amount of energy to overcome, which explains the compound's solid state at room temperature and its relatively high melting point of 103-107 °C.[3][6][7] The large, non-polar aromatic ring system is the primary reason for its poor solubility in water.

Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[9] 1-Bromo-4-(methylsulfonyl)benzene is a polar molecule, yet it possesses significant non-polar character due to the large bromophenyl group.

-

Aqueous Solubility : The compound is generally considered insoluble in water. The polarity of the methylsulfonyl group is insufficient to overcome the hydrophobicity of the brominated aromatic ring.

-

Organic Solubility : It demonstrates good solubility in moderately polar to polar organic solvents such as dichloromethane, acetone, and ethanol.[3][7] This is because these solvents can effectively solvate both the polar sulfonyl moiety and the non-polar aromatic portion of the molecule.

This solubility profile is critical for selecting appropriate solvents for chemical reactions (ensuring reactants are in the same phase) and for purification processes like recrystallization.

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, physical properties must be determined through reliable and reproducible experimental methods. The following protocols are standard procedures in organic chemistry labs.

Protocol 1: Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.[10]

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation : Place a small amount of 1-bromo-4-(methylsulfonyl)benzene on a clean, dry watch glass and crush it into a fine powder using a spatula.[11]

-

Capillary Loading : Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount enters the tube.[12]

-

Packing : Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The final packed sample height should be approximately 1-2 mm.[11][12]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp device).

-

Heating :

-

Rapid Initial Heating : If the approximate melting point is known (103-107 °C), rapidly heat the block to about 90 °C.[10]

-

Slow Final Heating : Decrease the heating rate to a slow and steady 1-2 °C per minute. A slow rate is critical for an accurate reading, as it allows the temperature of the sample and the thermometer to equilibrate.

-

-

Observation and Recording :

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.[13]

-

-

Reporting : The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow and fall within the literature value of 103-107 °C.

Protocol 2: Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in a specific solvent.

Caption: Workflow for Qualitative Solubility Testing.

Methodology:

-

Sample Preparation : Place approximately 25 mg of 1-bromo-4-(methylsulfonyl)benzene into a small, clean test tube.[14]

-

Solvent Addition : Add 0.75 mL of the test solvent (e.g., water, ethanol) to the test tube in small portions (e.g., 0.25 mL at a time).[14]

-

Mixing : After each addition, vigorously shake or stir the mixture for at least 60 seconds to ensure maximum interaction between the solute and solvent.[9]

-

Observation : Carefully observe the contents of the test tube.

-

Classification : Classify the compound as "soluble" or "insoluble" in the tested solvent. For compounds that are only slightly soluble, this can also be noted.

Spectroscopic Data

While not a classical physical property, spectroscopic data is a fundamental characteristic used for identification. The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides a unique fingerprint of the molecule's hydrogen environment.

-

¹H NMR (400 MHz, CDCl₃) : δ 7.81 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 3.05 (s, 3H).[15]

-

The two doublets (d) at 7.81 and 7.72 ppm correspond to the four protons on the benzene ring.

-

The singlet (s) at 3.05 ppm corresponds to the three protons of the methyl group.

-

Safety and Handling

A comprehensive understanding of a chemical's properties includes its hazards. 1-Bromo-4-(methylsulfonyl)benzene is classified as an irritant.

-

Hazards : Irritating to eyes, respiratory system, and skin. Harmful if swallowed.[3][7]

-

Precautions : When handling, wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][7] Avoid breathing dust and ensure work is conducted in a well-ventilated area or fume hood.[7]

Conclusion

The physical properties of 1-bromo-4-(methylsulfonyl)benzene—a white crystalline solid with a melting point of 103-107 °C and solubility in polar organic solvents—are dictated by its distinct molecular structure. The interplay between the polar methylsulfonyl group and the non-polar bromophenyl ring defines its behavior. A firm grasp of these properties, validated through standardized experimental protocols, is essential for chemists and researchers to effectively utilize this versatile compound in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

References

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. College of Education for Pure Science. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Salahaddin-Erbil. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. College of Science, Chemistry Department. Retrieved from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

-

Community College of Baltimore County. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Okchem. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-Bromo-4-(methylsulphonyl)benzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-bromo-4-(methylsulphonyl)benzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-bromo-4-((methylsulfonyl)methyl)benzene. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 1-Bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

-

Synthonix. (n.d.). 1-Bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(phenylsulfonyl)benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-bromo-4-(difluoro-methylsulfanylmethoxy)benzene. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 1-Bromo-4-(methylsulphonyl)benzene | SIELC Technologies [sielc.com]

- 5. Synthonix, Inc > 3466-32-8 | 1-Bromo-4-(methylsulfonyl)benzene [synthonix.com]

- 6. 1-Bromo-4-(methylsulfonyl)benzene | CAS 3466-32-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chembk.com [chembk.com]

- 8. srisyn.com [srisyn.com]

- 9. chem.ws [chem.ws]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pennwest.edu [pennwest.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromophenyl Methyl Sulfone

Introduction

4-Bromophenyl methyl sulfone is a versatile crystalline solid that serves as a pivotal intermediate in modern organic synthesis.[1] With the chemical formula C₇H₇BrO₂S, its structure is characterized by a benzene ring substituted with a bromine atom and a methyl sulfone group at the para position.[2] This compound is frequently employed in the development of novel pharmaceuticals, including anti-inflammatory and antimicrobial agents, and in material science applications.[1][3]

Given its significance, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for comprehensive characterization. This guide offers a detailed analysis of the spectral data of this compound, grounded in fundamental principles and supported by experimental evidence.

Molecular Structure

A clear understanding of the molecular structure is essential for the interpretation of its spectral data. The key structural features are the para-substituted aromatic ring, the electron-withdrawing sulfone group, and the bromine atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectrum Analysis

The proton NMR spectrum is characterized by two distinct regions: the aromatic region and the aliphatic region. Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs, giving rise to a classic AA'BB' spin system that often appears as two distinct doublets.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 - 7.87 | Multiplet (apparent d) | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |

| 3.25 | Singlet | 3H | Methyl protons (-SO₂CH₃) |

| Data acquired in d₆-DMSO at 400 MHz.[4] |

Expertise & Causality:

-

Aromatic Protons (δ 7.87-7.89): The protons on the benzene ring appear significantly downfield. This is due to the strong deshielding effect of the electron-withdrawing sulfone group (-SO₂CH₃), which reduces the electron density around the aromatic ring. The protons ortho to the sulfone group (H-2, H-6) are expected to be slightly more deshielded than those ortho to the bromine atom (H-3, H-5), resulting in the observed multiplet pattern.[4]

-

Methyl Protons (δ 3.25): The three protons of the methyl group appear as a sharp singlet.[4] The singlet multiplicity confirms that there are no adjacent protons. Its chemical shift at 3.25 ppm is further downfield than a typical methyl group due to the deshielding influence of the attached electronegative sulfone group.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 140.04 | C4 (C-Br) |

| 132.45 | C2, C6 (Aromatic CH) |

| 129.05 | C3, C5 (Aromatic CH) |

| 127.68 | C1 (C-SO₂) |

| 43.39 | Methyl Carbon (-SO₂CH₃) |

| Data acquired in d₆-DMSO at 100 MHz.[4] |

Expertise & Causality:

-

Aromatic Carbons: The four signals in the aromatic region (δ 127-141) are typical for a substituted benzene ring. The quaternary carbon attached to the bromine (C4) and the one attached to the sulfone group (C1) are identifiable by their lower intensity in a typical spectrum. Their specific assignments are based on established substituent effects.[5] The two signals at 132.45 and 129.05 ppm each represent two equivalent aromatic CH carbons, consistent with the molecule's symmetry.[4]

-

Methyl Carbon (δ 43.39): This upfield signal is characteristic of an sp³-hybridized carbon. Its chemical shift is influenced by the attached sulfone group.[4]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by very strong absorptions characteristic of the sulfone group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3090 - 3000 | C-H Stretch | Aromatic C-H |

| ~2950 - 2850 | C-H Stretch | Aliphatic C-H (in -CH₃) |

| ~1575 | C=C Stretch | Aromatic Ring |

| ~1320 - 1300 | Asymmetric S=O Stretch | Sulfone (-SO₂-) |

| ~1160 - 1140 | Symmetric S=O Stretch | Sulfone (-SO₂-) |

| ~1085 | C-Br Stretch | Aryl Bromide |

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet vs. ATR).[6][7]

Expertise & Causality: The most diagnostic peaks in the IR spectrum are the two intense bands corresponding to the sulfone S=O stretching vibrations.[8] The absorption around 1320-1300 cm⁻¹ is assigned to the asymmetric stretch, while the one around 1160-1140 cm⁻¹ corresponds to the symmetric stretch. The high intensity and characteristic positions of these two bands provide unequivocal evidence for the presence of the sulfone functional group.

Caption: Workflow for acquiring an IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, therefore, the molecular formula of a compound. It also reveals structural details through the analysis of fragmentation patterns.

| m/z (Mass/Charge) | Interpretation |

| 236 / 234 | Molecular Ion Peak [M]⁺ |

| 157 / 155 | [M - SO₂CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

| 76 | [C₆H₄]⁺ |

Note: Values correspond to the two major isotopes of Bromine, ⁸¹Br and ⁷⁹Br.

Expertise & Causality:

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a distinct pair of peaks for the molecular ion at m/z 234 and 236. This is the hallmark of a compound containing one bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of this isotopic pattern confirms the molecular formula. The monoisotopic mass is 233.93501 Da.[6][9]

-

Fragmentation Pattern: Under electron ionization (EI), the molecular ion can fragment. A common fragmentation pathway involves the cleavage of the C-S bond, leading to the loss of the methylsulfonyl radical (•SO₂CH₃) or the bromophenyl radical. The detection of a fragment ion pair at m/z 155 and 157 ([C₆H₄Br]⁺) is a strong indicator of this fragmentation.

Caption: Primary fragmentation pathway for this compound in EI-MS.

Safety & Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and symmetry of the molecule. IR spectroscopy provides definitive evidence of the critical sulfone functional group through its intense, characteristic stretches. Finally, mass spectrometry confirms the molecular weight and the presence of a bromine atom via its distinct isotopic signature. Together, these techniques form a self-validating system for the structural elucidation and quality control of this important chemical intermediate.

References

-

Supporting Information: Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides. Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [Link]

-

4-Bromo-phenyl methyl sulfone - Spectrum. SpectraBase. [Link]

-

This compound (C7H7BrO2S). PubChem. [Link]

-

4-Bromo-phenyl methyl sulfone - Mass Spectrum (GC). SpectraBase. [Link]

-

4-Bromo-phenyl methyl sulfone - FTIR Spectrum. SpectraBase. [Link]

-

This compound may be used to synthesize... Labcompare. [Link]

-

Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. labcompare.com [labcompare.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 10. fishersci.ca [fishersci.ca]

- 11. echemi.com [echemi.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

stability and storage conditions for 4-Bromophenyl methyl sulfone

An In-depth Technical Guide to the Stability and Storage of 4-Bromophenyl methyl sulfone

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound (CAS No. 3466-32-8). Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.

Introduction: The Role of this compound

This compound is a versatile sulfone derivative that serves as a key building block in various chemical syntheses.[1] Its structure, featuring a bromine atom and a methyl sulfone group on a phenyl ring, makes it a valuable intermediate in the pharmaceutical industry for creating biologically active compounds, including anti-inflammatory and antimicrobial agents.[1] Furthermore, its reactivity is leveraged in material science to develop specialty polymers with enhanced thermal stability and in organic chemistry for complex reactions like nucleophilic substitutions and coupling reactions.[1][2] Given its application in highly sensitive fields, maintaining the purity and stability of this compound is paramount to ensuring the validity and reproducibility of experimental outcomes.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in developing an effective stability and storage protocol.

| Property | Value | Source(s) |

| CAS Number | 3466-32-8 | [1][3] |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [4] |

| Appearance | White crystal or powder | [1] |

| Melting Point | 102 - 107 °C | [2][5] |

| Purity | ≥ 97-99% | |

| Storage Class Code | 11 - Combustible Solids | [6] |

Chemical Stability and Degradation Profile

Safety Data Sheets (SDS) and supplier technical documents indicate that this compound is stable under normal, recommended storage conditions.[5] However, its integrity can be compromised by exposure to specific environmental factors. Understanding these potential degradation pathways is essential for preventing unintended chemical changes that could impact research results.

Conditions to Avoid:

Materials to Avoid:

Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, sulfur oxides, and bromine.[3][5]

Caption: Potential degradation pathways for this compound.

Hydrolytic Stability

The sulfone group is generally stable to hydrolysis under neutral conditions. However, the recommendation to avoid moisture, strong acids, and strong bases suggests that under these conditions, the molecule could be susceptible to degradation.[5] In drug development, forced degradation studies under acidic and basic conditions are standard practice to probe for such liabilities.

Oxidative Stability

Direct incompatibility with strong oxidizing agents is noted, indicating that the sulfone moiety or the aromatic ring can be oxidized, leading to the formation of impurities.[5] Care must be taken to ensure the compound is not stored in proximity to such reagents.

Thermal Stability

The compound is a combustible solid with a relatively high melting point of 102-107 °C.[6] It is stable at recommended storage temperatures, but decomposition can occur at elevated temperatures, releasing hazardous gases.[3][5]

Photostability

While not explicitly detailed in the reviewed literature for this specific molecule, aromatic bromine compounds can be susceptible to photolytic degradation. It is a standard quality control measure to assess the photostability of any reference standard to determine if light-protective packaging is required.[7]

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is mandatory. These protocols are derived from its known chemical properties and incompatibilities.

Storage Conditions

The consensus from supplier data sheets points to a consistent set of storage requirements:

-

Temperature: Store in a cool location. A refrigerated temperature range of 0-8 °C is explicitly recommended by some suppliers.[1]

-

Atmosphere: Keep in a dry and well-ventilated place.[3][5][8]

-

Container: The container must be kept tightly closed to prevent exposure to moisture and air.[3][5]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5]

Handling Procedures

As a hazardous substance, proper personal protective equipment (PPE) and handling techniques are required to ensure user safety and prevent contamination of the material.[3]

-

Ventilation: Use only outdoors or in a well-ventilated area.[3] Avoid breathing dust.[3][5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles.[6][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[3][6]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.[6]

-

Skin and Body: Wear a lab coat or other protective clothing to prevent skin contact.[9]

-

-

Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]

Framework for a Comprehensive Stability Assessment

For drug development professionals and researchers using this compound as a reference standard, establishing a defined shelf-life or retest period through a formal stability study is a regulatory and quality imperative.[7][10]

Caption: A typical workflow for conducting a stability study on a reference standard.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish that the chosen analytical method is "stability-indicating."

-

Preparation: Prepare several solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add hydrochloric acid (e.g., to a final concentration of 0.1 N HCl). Store one sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

Base Hydrolysis: Add sodium hydroxide (e.g., to 0.1 N NaOH). Treat similarly to the acid hydrolysis samples.

-

Oxidation: Add hydrogen peroxide (e.g., to 3% H₂O₂). Store at room temperature for a defined period.

-

Thermal Stress: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution sample to controlled UV and visible light conditions as per ICH Q1B guidelines.

-

Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection) to determine the percentage of degradation and profile any new impurity peaks.

Step-by-Step Protocol: Long-Term and Accelerated Stability Study

This protocol establishes the retest period under intended storage and transport conditions.[10][11]

-

Material: Use a well-characterized batch of this compound.

-

Initial Analysis (Time Zero): Perform a complete analysis of the material to establish baseline data. Tests should include:

-

Appearance (visual inspection)

-

Assay and Purity (by a stability-indicating HPLC method)

-

Moisture content (e.g., by Karl Fischer titration)

-

-

Sample Storage: Place aliquots of the material into stability chambers under the following conditions:

-

Long-Term: 5 °C ± 3 °C (reflecting refrigerated storage) and/or 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[10]

-

-

Testing Schedule: Pull samples from the chambers at predefined intervals.[11][12]

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis and Evaluation: Analyze the pulled samples using the same tests performed at time zero. Compare the results to the initial data and the established acceptance criteria. Significant changes in any parameter, particularly a decrease in assay or the growth of impurities, may indicate instability. The data is then used to establish a retest date for the reference standard.

Conclusion

This compound is a chemically stable compound when stored and handled correctly. Its primary liabilities include sensitivity to moisture, strong acids, strong bases, and oxidizing agents. Adherence to the recommended storage conditions—specifically, cool (0-8 °C), dry, and tightly sealed containers—is critical for preserving its purity and integrity. For applications in regulated environments, a formal stability study is the only reliable method to establish a scientifically sound retest period, ensuring the continued validity of the material as a reference standard in critical assays.

References

-

BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. Retrieved from [Link]

-

Hangzhou Zhixi Technology Co., Ltd. (n.d.). GHS SDS: 4-BROMOPHENYL SULFONE. Retrieved from [Link]

-

Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

-

MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3466-32-8 [chemicalbook.com]

- 3. fishersci.ca [fishersci.ca]

- 4. This compound 97 3466-32-8 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2050-48-8 Name: 4-BROMOPHENYL SULFONE [xixisys.com]

- 9. echemi.com [echemi.com]

- 10. gmpsop.com [gmpsop.com]

- 11. www3.paho.org [www3.paho.org]

- 12. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Key Reactive Sites of 4-Bromophenyl Methyl Sulfone for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenyl methyl sulfone is a versatile building block in modern organic synthesis, prized for its unique electronic properties and multiple reactive centers. This guide provides an in-depth analysis of the principal reactive sites of this molecule: the aryl bromide, the sulfone-activated aromatic ring, and the α-protons of the methyl sulfone group. By leveraging principles of chemoselectivity, these sites can be addressed with a high degree of control, enabling the synthesis of complex molecular architectures. This whitepaper offers a comprehensive exploration of the key transformations at each site, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and α-functionalization. Detailed mechanistic insights, field-proven experimental protocols, and quantitative data are presented to empower researchers in drug discovery and materials science to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of this compound

This compound (CAS No. 3466-32-8) has emerged as a critical intermediate in the synthesis of pharmaceuticals and functional materials.[1][2] Its utility stems from the presence of three distinct reactive functionalities within a single, stable scaffold: a readily functionalized carbon-bromine bond, an electron-deficient aromatic ring activated by the powerful electron-withdrawing sulfonyl group, and acidic protons on the methyl group. This trifecta of reactivity allows for a modular and sequential approach to molecular construction, making it a favored building block for creating diverse compound libraries.

This guide will dissect the reactivity of each of these sites, providing both the theoretical underpinning and practical guidance necessary for their selective manipulation. We will explore the causality behind experimental choices, ensuring that the described protocols are not merely recipes, but self-validating systems grounded in established chemical principles.

Reactive Site Analysis and Key Transformations

The strategic functionalization of this compound hinges on understanding the inherent reactivity and accessibility of its three primary reactive sites. The selection of reagents and reaction conditions dictates which site is addressed, enabling a high degree of synthetic control.

The Aryl Bromide: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The carbon-bromine bond is the most common site for initial functionalization, primarily through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern medicinal chemistry for the construction of biaryl and aryl-amine linkages.

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[3] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Mechanism: The catalytic cycle, illustrated below, commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Methoxy-4'-(methylsulfonyl)biphenyl

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides.[4][5]

-

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tricyclohexylphosphine (PCy₃) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Dioxane, anhydrous

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

-

Add Pd(OAc)₂ and PCy₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 4-12 | 85-95 |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6-16 | 80-90 |

| Pd/C | K₂CO₃ | Ethanol/H₂O | 80 | 12-24 | 75-85 |

| Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound. |

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, a linkage of paramount importance in the pharmaceutical industry.[6][7]

Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[8]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-(4-(Methylsulfonyl)phenyl)morpholine

This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides with morpholine.[9][10]

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous

-

-

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound.

-

Evacuate and backfill the tube with argon.

-

Add anhydrous toluene followed by morpholine via syringe.

-

Seal the tube and heat the mixture at 100 °C for 12-24 hours.

-

After cooling, dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 16-24 | 80-90 |

| [Pd(IPr)(μ-Cl)Cl]₂ | - | KHMDS | Toluene | 100 | 12 | >95 |

| Table 2: Representative conditions for Buchwald-Hartwig amination of this compound. |

The Aromatic Ring: A Target for Nucleophilic Aromatic Substitution (SₙAr)

The potent electron-withdrawing nature of the sulfone group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).[11] This reactivity is most pronounced at the positions ortho and para to the sulfone. In this compound, the bromine atom serves as a leaving group in SₙAr reactions, providing a complementary pathway to the palladium-catalyzed methods.

Mechanism: The SₙAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.[12]

Experimental Protocol: Synthesis of 4-Methoxyphenyl Methyl Sulfone via SₙAr

This protocol is based on the copper-catalyzed reaction of aryl bromides with sodium methoxide.[13]

-

Materials:

-

This compound (1.0 equiv)

-

Sodium methoxide (2.0 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound, sodium methoxide, and CuI.

-

Add anhydrous DMF and heat the mixture to 120-140 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify the product by chromatography.

-

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| NaOMe | CuI | DMF | 120-140 | 70-85 |

| NaN₃ | - | DMF | 100 | 60-75 |

| KCN | Pd(PPh₃)₄ | DMF | 120 | 70-80 |

| Table 3: Conditions for Nucleophilic Aromatic Substitution on this compound. |

The Methyl Group: α-Proton Acidity and C-H Functionalization

The protons on the methyl group of this compound are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation with a strong base to form a stabilized carbanion, which can then react with various electrophiles.

Mechanism: A strong, non-nucleophilic base, such as n-butyllithium or lithium diisopropylamide (LDA), is used to abstract a proton from the methyl group, generating a lithium salt. This nucleophilic species can then participate in reactions such as alkylation.

Caption: Deprotonation and alkylation of the methyl sulfone group.

Experimental Protocol: α-Benzylation of this compound

This protocol is based on general procedures for the alkylation of sulfones.[14]

-

Materials:

-

This compound (1.0 equiv)

-

n-Butyllithium (1.1 equiv, as a solution in hexanes)

-

Benzyl bromide (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium and stir for 30 minutes at -78 °C.

-

Add benzyl bromide dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

| Base | Electrophile | Solvent | Temperature (°C) | Typical Yield (%) |

| n-BuLi | Benzyl bromide | THF | -78 to RT | 70-85 |

| LDA | Methyl iodide | THF | -78 to RT | 75-90 |

| LiHMDS | Benzaldehyde | THF | -78 to RT | 60-75 (yields the β-hydroxy sulfone) |

| Table 4: Conditions for the functionalization of the α-position of the methyl sulfone. |

Chemoselectivity and Orthogonal Reactivity

The true synthetic power of this compound lies in the ability to selectively address one reactive site in the presence of the others. This orthogonal reactivity is governed by the choice of reagents and reaction conditions.

-

Palladium-catalyzed couplings are highly selective for the C-Br bond. The conditions are generally not basic or nucleophilic enough to affect the other sites.

-

SₙAr reactions require a strong nucleophile and often elevated temperatures. Under these conditions, the C-Br bond is the most susceptible to substitution due to the activating effect of the para-sulfonyl group.

-

α-Deprotonation requires a very strong, non-nucleophilic base at low temperatures. These conditions are specific for the acidic C-H bonds of the methyl group and will not typically affect the aryl bromide.

By carefully selecting the reaction sequence, complex molecules can be assembled in a controlled and predictable manner. For example, a Suzuki-Miyaura coupling can be performed first to install a biaryl moiety, followed by deprotonation and alkylation of the methyl sulfone to add further complexity.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for organic synthesis. Its three distinct reactive sites—the aryl bromide, the activated aromatic ring, and the acidic methyl protons—can be functionalized with a high degree of chemoselectivity. This guide has provided a comprehensive overview of the key transformations at each of these sites, complete with mechanistic insights and practical experimental protocols. As the demand for novel and complex small molecules in drug discovery and materials science continues to grow, the strategic application of multi-functional building blocks like this compound will become increasingly important. Future research in this area will likely focus on the development of new catalytic methods for the selective functionalization of this and related scaffolds, further expanding the synthetic chemist's toolkit.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 97 3466-32-8 [sigmaaldrich.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Enantiospecific cross-coupling of cyclic alkyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.tue.nl [pure.tue.nl]

- 14. Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromophenyl Methyl Sulfone: A Cornerstone Intermediate in Modern Synthesis

Introduction: The Strategic Importance of the Sulfonyl Moiety

In the landscape of medicinal chemistry and materials science, the sulfone group (R-SO₂-R') stands out as a uniquely versatile and powerful functional group.[1] Molecules incorporating this scaffold are integral to a wide array of therapeutic agents, demonstrating activities as anti-inflammatory, antimicrobial, anticancer, and anti-HIV agents.[2] The sulfone's distinct electronic and structural characteristics—namely its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor—make it a privileged motif in drug design.[1][3] It is within this context that 4-Bromophenyl methyl sulfone emerges not merely as a chemical compound, but as a strategic and highly versatile synthetic intermediate, enabling access to a vast chemical space of complex, high-value molecules.[4] This guide provides an in-depth exploration of its synthesis, reactivity, and pivotal role in advanced synthetic applications.

Physicochemical Properties and Characterization

A thorough understanding of a synthetic intermediate begins with its fundamental properties. This compound is a white crystalline solid at room temperature, and its identity and purity are typically confirmed through a combination of physical and spectroscopic methods.

| Property | Value | Source(s) |

| CAS Number | 3466-32-8 | [5][6] |

| Molecular Formula | C₇H₇BrO₂S | [4][5] |

| Molecular Weight | 235.10 g/mol | [6] |

| Melting Point | 103-107 °C | [6][7] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | ≥97-99% (GC) | [4][6] |

| SMILES | CS(=O)(=O)c1ccc(Br)cc1 | [5][6] |

| InChI Key | FJLFSYRGFJDJMQ-UHFFFAOYSA-N | [5][6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characteristic, showing signals for the methyl protons and the aromatic protons on the disubstituted benzene ring.[8][9]

-

¹³C NMR: The carbon NMR provides information on the seven distinct carbon environments within the molecule.[9]

-

IR Spectroscopy: Infrared analysis reveals strong absorption bands corresponding to the S=O stretches of the sulfone group.

Synthesis of this compound

The accessibility of this intermediate is key to its widespread use. Two primary, reliable methods for its synthesis are the oxidation of a sulfide precursor and the sulfonylation-methylation of a benzene derivative.

Protocol 1: Oxidation of 4-Bromothioanisole

This is the most direct and common laboratory-scale synthesis. The choice of oxidant is critical to prevent over-oxidation to other species while ensuring a high conversion rate. Hydrogen peroxide is a green and effective oxidant, often used with a catalyst.

Causality: The use of a catalyst like vanadyl acetylacetonate [VO(acac)₂] allows the oxidation to proceed under milder conditions (0-5 °C), which enhances selectivity for the sulfone over potential side products.[10] The controlled, dropwise addition of H₂O₂ is crucial to manage the exothermicity of the reaction and prevent runaway oxidation.

Detailed Step-by-Step Methodology:

-

A flame-dried, three-necked, 250-mL round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a thermometer, and placed under a nitrogen atmosphere.

-

The flask is charged with 4-bromothioanisole (p-bromophenyl methyl sulfide) (1.0 equiv) and a suitable solvent such as chloroform (CHCl₃).[10]

-

A catalytic amount of vanadyl acetylacetonate (e.g., 1.5 mol%) is added.[10]

-

The solution is cooled to 0 °C using an ice bath.

-

An aqueous solution of hydrogen peroxide (~30%, 1.2 equiv) is added dropwise via the dropping funnel over 25-30 minutes, ensuring the internal temperature is maintained between 0-5 °C.[10]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting sulfide is consumed.

-

Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol to yield this compound as a white solid.

Protocol 2: Two-Step Synthesis from 4-Bromobenzenesulfonyl Chloride

An alternative route, suitable for larger scale and starting from a different commercially available material, involves the reduction of the sulfonyl chloride followed by methylation.

Causality: This method avoids the direct handling of thioanisole. The initial reduction of the sulfonyl chloride to the corresponding sulfinate salt creates a nucleophilic sulfur species. This intermediate is then readily alkylated by a methylating agent like dimethyl sulfate in a classic nucleophilic substitution reaction to form the desired methyl sulfone.

Detailed Step-by-Step Methodology:

-

Reduction: In a suitable reaction vessel, 4-bromobenzenesulfonyl chloride (1.0 equiv) is dissolved in water. Sodium sulfite or a similar reducing agent is added portion-wise with stirring.

-

The reaction is heated to ensure complete reduction to the sodium 4-bromobenzenesulfinate salt. The progress can be monitored by the disappearance of the sulfonyl chloride.

-

Methylation: After cooling the reaction mixture, a methylating agent such as dimethyl sulfate (CH₃)₂SO₄ is added dropwise.[11]

-

The reaction is stirred, often with gentle heating (e.g., 40-45 °C), for several hours to ensure complete methylation.[11]

-

Upon completion, the mixture is cooled, and the precipitated solid product is collected by filtration.

-

The solid is washed with water to remove inorganic salts and dried to afford this compound. A patent for a similar process reports yields of over 85% for this two-step sequence.[11]

Core Reactivity: The Dual-Handle Synthetic Intermediate

This compound possesses two key points of reactivity that can be addressed with high selectivity: the carbon-bromine bond on the aromatic ring and the sulfone-activated aromatic ring itself. This duality is the source of its power as a synthetic intermediate.

Caption: Dual reactivity of this compound.

A. Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality serves as a robust handle for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-heteroatom bond formation.

The Suzuki reaction is arguably the most widely used method for constructing biaryl structures.[12][13] this compound is an excellent substrate for coupling with a variety of aryl- and heteroarylboronic acids or esters to produce biaryl methyl sulfones.[7][14]

Causality: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of ligand (e.g., a bulky, electron-rich phosphine) is critical for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic "ate" complex required for the transmetalation step.[12][15]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

For the synthesis of pharmacologically relevant N-aryl sulfones, the Buchwald-Hartwig amination is the premier method.[16][17] This reaction couples this compound with primary or secondary amines, amides, or other nitrogen nucleophiles.[18]

Causality: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) cycle.[19] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active nucleophile that coordinates to the palladium center after oxidative addition.[19][20] The ligand choice is again crucial, with bulky, electron-rich phosphine ligands accelerating the rate-limiting reductive elimination step to form the C-N bond.[17]

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. chemimpex.com [chemimpex.com]

- 5. chem-casts.com [chem-casts.com]

- 6. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. This compound | 3466-32-8 [chemicalbook.com]

- 8. This compound(3466-32-8) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jk-sci.com [jk-sci.com]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Methodological & Application

synthesis of 4-Bromophenyl methyl sulfone from 4-bromothioanisole

An Application Note for the Synthesis of 4-Bromophenyl Methyl Sulfone from 4-Bromothioanisole

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its utility stems from the presence of the electron-withdrawing sulfonyl group and the bromine atom, which can be readily functionalized through various cross-coupling reactions.[2] This application note provides a detailed, reliable, and efficient protocol for the synthesis of this compound via the oxidation of its precursor, 4-bromothioanisole. The sulfone functional group is a common motif in pharmaceuticals and agrochemicals due to its chemical stability and ability to engage in hydrogen bonding.[3] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Principle and Mechanism

The conversion of a sulfide to a sulfone is a fundamental oxidation reaction in organic chemistry.[4] The process involves the stepwise addition of two oxygen atoms to the sulfur atom of the thioether. The reaction proceeds through a stable intermediate, a sulfoxide, before further oxidation yields the final sulfone product.[5]

// Invisible nodes for alignment p1 [style=invis, shape=point]; p2 [style=invis, shape=point]; oxidant -> p1 [style=invis]; p1 -> intermediate [style=invis, constraint=false]; p1 -> product [style=invis, constraint=false];

} dot Figure 1: General workflow of sulfide to sulfone oxidation.

The choice of oxidizing agent is critical and dictates the reaction conditions and selectivity. While mild oxidants might stop at the sulfoxide stage, more potent reagents or an excess of the oxidant ensures the complete conversion to the sulfone.[6] Common oxidants for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9] The protocol detailed below utilizes hydrogen peroxide, a cost-effective and environmentally benign ("green") oxidant, whose primary byproduct is water.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromothioanisole (C₇H₇BrS) | ≥97% | e.g., Sigma-Aldrich | CAS: 104-95-0[10] |